Product packaging for Phenyldi-p-tolylphosphine(Cat. No.:CAS No. 19934-95-3)

Phenyldi-p-tolylphosphine

Cat. No.: B012234
CAS No.: 19934-95-3
M. Wt: 290.3 g/mol
InChI Key: VPEPTFVFITUGAD-UHFFFAOYSA-N
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Description

Phenyldi-p-tolylphosphine (CAS 19934-95-3) is an organophosphorus compound with the molecular formula C₂₀H₁₉P and a molecular weight of 290.34 g/mol. It serves as a versatile reagent and intermediate in advanced synthetic chemistry and catalysis research. As a sterically hindered tertiary phosphine, its primary research value lies in its role as a ligand for transition metals and as a key synthon for constructing more complex phosphine oxides and functionalized molecules. One significant application of this compound is as a precursor for novel Group-Assisted Purification (GAP) protecting groups used in solution-phase peptide synthesis. Oxidation of its methyl group allows for the synthesis of a benzyl-type protecting group (Bndpp) that facilitates peptide coupling and purification without chromatography or recrystallization, enabling the synthesis of peptides like thymopentin in high yield and purity . Furthermore, its oxidized form, diphenyl(p-tolyl)phosphine oxide, is a valuable reactant in Lewis acid-controlled regioselective phosphorylation reactions. For instance, it can be used with rare earth metal catalysts to selectively functionalize 2-indolylmethanols at the benzylic position, providing efficient access to structurally diverse indole derivatives which can be further modified into novel phosphine ligands . Researchers should note that this compound requires storage under an inert atmosphere at 2-8°C. Safety information includes the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used, and exposure should be minimized by following standard laboratory safety protocols .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19P B012234 Phenyldi-p-tolylphosphine CAS No. 19934-95-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(4-methylphenyl)-phenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19P/c1-16-8-12-19(13-9-16)21(18-6-4-3-5-7-18)20-14-10-17(2)11-15-20/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEPTFVFITUGAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50297584
Record name Phenyldi-p-tolylphosphine
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Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19934-95-3
Record name NSC116686
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Record name Phenyldi-p-tolylphosphine
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Academic Research Overview

Contextual Significance in Organophosphorus Chemistry

Organophosphorus chemistry is a broad and vital area of research, with applications spanning catalysis, materials science, and medicinal chemistry. mdpi.combeilstein-journals.org Within this context, phosphines, a class of organophosphorus compounds, play a crucial role, primarily as ligands in transition metal catalysis. wiley-vch.de The electronic and steric properties of the phosphine (B1218219) ligand can profoundly influence the outcome of a catalytic reaction, affecting activity, selectivity, and stability of the catalyst.

Phenyldi-p-tolylphosphine is significant due to the specific electronic and steric characteristics imparted by its substituent groups. The phenyl groups provide a degree of steric bulk, while the p-tolyl groups, with their electron-donating methyl substituents, modulate the electronic properties of the phosphorus atom. This combination of features makes it a valuable ligand for a variety of metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings. sigmaaldrich.com

The compound serves as a bridge between the well-studied triphenylphosphine (B44618) and the more sterically demanding tri-p-tolylphosphine (B94635). evitachem.com This allows researchers to fine-tune the steric and electronic environment around a metal center, providing insights into reaction mechanisms and enabling the optimization of catalytic systems.

Evolution of Research Trajectories

The study of this compound has evolved from its fundamental synthesis and characterization to its application in increasingly complex chemical systems. Early research focused on establishing reliable synthetic routes, often involving the reaction of organolithium or Grignard reagents with phosphorus halides. lew.rosci-hub.se

Subsequent research has largely centered on the application of this compound as a ligand in homogeneous catalysis. Its effectiveness in palladium-catalyzed reactions has been a particular area of focus. acs.org Research has demonstrated its utility in the formation of catalytically active palladium complexes and its role in influencing the course of complex reaction pathways, including the formation of palladacycles and palladium nanoparticles. acs.orgrsc.org

More recently, the applications of this compound have expanded into materials science. It has been utilized as a precursor in the synthesis of nanostructured materials, such as indium phosphide (B1233454) (InP) nanofibers. sigmaaldrich.comchemicalbook.com Furthermore, its derivatives have been investigated for their potential in medicinal chemistry. chemicalbook.com

Synthetic Methodologies and Chemical Transformations

Targeted Synthesis of Phenyldi-p-tolylphosphine and its Precursors

The construction of the this compound scaffold can be achieved through several established synthetic routes, primarily involving the reaction of halophosphines with organometallic reagents or through modern palladium-catalyzed cross-coupling reactions.

Approaches from Halophosphines and Organometallic Reagents

A foundational and widely utilized method for the synthesis of tertiary phosphines like this compound involves the nucleophilic substitution of halogen atoms on a phosphorus precursor with aryl groups from organometallic reagents. nih.gov The most common reagents for this purpose are Grignard reagents (organomagnesium halides) and organolithium compounds.

The synthesis can proceed through a stepwise addition of the different aryl groups. For instance, dichlorophenylphosphine (B166023) can be reacted sequentially with two equivalents of p-tolylmagnesium bromide and then one equivalent of phenylmagnesium bromide. Alternatively, di(p-tolyl)chlorophosphine can be treated with one equivalent of phenylmagnesium bromide or phenyllithium (B1222949) to yield the final product. The order of addition of the aryl groups can be varied to optimize the reaction conditions and yields. The use of organolithium reagents is often considered more effective than the corresponding Grignard reagents in some cases. nih.gov

A typical reaction involves the careful addition of the organometallic reagent to a solution of the halophosphine in an inert solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), often at reduced temperatures to control the exothermic reaction. The final product is then isolated after aqueous workup and purification, which may involve distillation or crystallization.

Precursor 1Precursor 2ReagentProductReference
Dichlorophenylphosphinep-Tolylmagnesium bromideGrignardThis compound nih.gov
Di(p-tolyl)chlorophosphinePhenyllithiumOrganolithiumThis compound nih.gov

Palladium-Catalyzed Coupling Strategies for Ligand Scaffold Construction

In recent years, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of phosphorus-carbon bonds, offering a milder and more functional-group-tolerant alternative to traditional organometallic methods. These strategies are particularly useful for the construction of complex phosphine (B1218219) ligands.

One such approach involves the coupling of a secondary phosphine, such as di(p-tolyl)phosphine, with an aryl halide, like iodobenzene, in the presence of a palladium catalyst. Another variation is the coupling of a halophosphine, for example, chlorodi(p-tolyl)phosphine, with an organoboron compound, such as phenylboronic acid, in a Suzuki-Miyaura-type coupling.

A notable development is the palladium-catalyzed reaction between HP(p-tolyl)₂ and an appropriate isomer of (IC₆H₄)CHpz₂ to synthesize a heteroditopic ligand containing the di(p-tolyl)phosphine moiety. rsc.orgresearchgate.net This demonstrates the capability of palladium catalysis to construct complex phosphine structures with specific functionalities. The choice of the palladium precursor, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Reactant 1Reactant 2Catalyst SystemProduct TypeReference
Di(p-tolyl)phosphineIodobenzenePd(0) catalyst + LigandThis compound rsc.orgresearchgate.net
Chlorodi(p-tolyl)phosphinePhenylboronic acidPd(0) catalyst + LigandThis compound google.com
HP(p-tolyl)₂(IC₆H₄)CHpz₂Pd(0) catalystHeteroditopic Phosphine rsc.orgresearchgate.net

Controlled Oxidation and Derivatization Reactions

The phosphorus center in this compound is susceptible to oxidation and can be derivatized to introduce new functional groups, leading to compounds with altered electronic and coordination properties.

Formation of Phosphine Oxides and Sulfides

This compound can be readily oxidized to its corresponding phosphine oxide, this compound oxide. This transformation can be achieved using various oxidizing agents. A common and effective method is the use of potassium permanganate (B83412) in a pyridine-water mixture. researchgate.net This oxidation is often a key step in the synthesis of more complex molecules, such as dicarboxylic acids containing the phosphine oxide group. researchgate.net

Similarly, the synthesis of this compound sulfide (B99878) can be accomplished by reacting the parent phosphine with elemental sulfur. rsc.org This reaction typically proceeds readily and provides the corresponding phosphine sulfide in good yield. The formation of the phosphine sulfide completes the series of mixed phenyl-p-tolylphosphines and their common chalcogenide derivatives. researchgate.net The oxidation of this compound sulfide with a strong oxidizing agent like potassium permanganate can lead to the formation of bis-(p-carboxyphenyl)-phenylphosphine oxide. researchgate.net

Starting MaterialReagentProductReference
This compoundPotassium permanganateThis compound oxide researchgate.net
This compoundElemental SulfurThis compound sulfide rsc.org
This compound sulfidePotassium permanganateBis-(p-carboxyphenyl)-phenylphosphine oxide researchgate.net

Functionalization and Introduction of Heteroditopic Moieties

The this compound scaffold can be functionalized to introduce additional donor atoms, creating heteroditopic ligands capable of forming multinuclear or structurally complex coordination compounds. A prime example of this is the synthesis of ligands where a di(1H-pyrazolyl)methyl (-CHpz₂) moiety is connected to a di(p-tolyl)phosphine group through a phenylene spacer. rsc.orgresearchgate.net

This is achieved via a palladium(0)-catalyzed coupling reaction between di(p-tolyl)phosphine and an iodophenyl-substituted bis(pyrazolyl)methane. rsc.orgresearchgate.net The position of the iodo-substituent on the phenyl ring (ortho, meta, or para) determines the final geometry of the heteroditopic ligand. These ligands, which combine a soft phosphine donor with two hard pyrazolyl nitrogen donors, have been used to synthesize silver(I) complexes with interesting supramolecular structures, including cyclic dimers and coordination polymers. rsc.orgresearchgate.net This approach highlights a sophisticated strategy for the targeted design of multifunctional ligands based on the this compound unit.

Stereoselective Synthesis of P-Chiral Variants

The synthesis of enantiomerically pure P-chiral phosphines, where the phosphorus atom is the stereogenic center, is a significant challenge in organic synthesis. These compounds are highly valuable as ligands in asymmetric catalysis. Several strategies have been developed for the stereoselective synthesis of P-chiral phosphines, which are applicable to the preparation of P-chiral this compound.

A common and effective approach involves the use of chiral auxiliaries. One of the classic methods employs (-)-menthol as a chiral auxiliary to prepare diastereomeric menthyl phosphinates. liverpool.ac.uk These diastereomers can be separated, and subsequent reaction with a Grignard reagent, such as phenylmagnesium bromide or p-tolylmagnesium bromide, followed by another Grignard reagent, allows for the stereospecific synthesis of the tertiary phosphine oxide. The resulting P-chiral phosphine oxide can then be reduced to the corresponding P-chiral phosphine.

Another powerful method utilizes (+)-ephedrine as a chiral auxiliary. liverpool.ac.uk In this approach, a chiral oxazaphospholidine-borane complex is formed, which can undergo sequential stereospecific nucleophilic substitution reactions with organolithium or Grignard reagents to introduce the desired aryl groups (phenyl and p-tolyl) with high stereocontrol. The borane (B79455) protecting group can then be removed to yield the P-chiral phosphine. These methods provide access to specific enantiomers of P-chiral phosphines, which are crucial for the development of new asymmetric catalysts. nih.govmcgill.cauea.ac.uk

Chiral AuxiliaryKey IntermediateNucleophilesFinal Product TypeReference
(-)-MentholDiastereomeric Menthyl PhosphinatesGrignard ReagentsP-Chiral Phosphine Oxide liverpool.ac.uk
(+)-EphedrineChiral Oxazaphospholidine-boraneOrganolithium/Grignard ReagentsP-Chiral Phosphine-borane liverpool.ac.uk

Advanced Coordination Chemistry of Phenyldi P Tolylphosphine Ligands

Metal Complexation Studies

The coordination behavior of phenyldi-p-tolylphosphine is intricately linked to its steric bulk and the electronic nature of the phenyl and tolyl substituents. These characteristics play a crucial role in determining the stoichiometry, geometry, and stability of the resulting metal complexes.

Palladium Coordination Complexes

This compound also serves as an important ligand in the coordination chemistry of palladium, particularly in the context of catalysis. The synthesis and structural characterization of palladium(II) phosphine (B1218219) complexes are essential for understanding their catalytic activity.

The synthesis of palladium(II) complexes featuring this compound can be achieved through various synthetic routes. A common method involves the reaction of a suitable palladium(II) precursor, such as PdCl₂, with the phosphine ligand in an appropriate solvent.

For example, heteroleptic palladium(II) complexes with the general formula Pd(PR₃)(tu)Cl₂, where PR₃ is a phosphine ligand like diphenyl-p-tolylphosphine and tu is a thiourea (B124793) derivative, have been synthesized and characterized. nih.gov The structural elucidation of these complexes is typically accomplished using a combination of spectroscopic techniques, including elemental analysis, FTIR, and ¹H and ³¹P NMR spectroscopy. nih.gov In some cases, single-crystal X-ray diffraction provides definitive structural information, revealing the coordination geometry around the palladium(II) center, which is often a distorted square planar arrangement. nih.govacs.org

The synthesis of η²-phosphonioalkene-palladium(0) complexes has also been reported, where a derivative of tri-p-tolylphosphine (B94635) is involved. For example, the reaction of Pd[P(p-tolyl)₃]₄ with PhCH=CHBr yields {Pd[trans-PhCH=CHP(p-tolyl)₃][P(p-tolyl)₃]₂}⁺Br⁻. acs.org X-ray structural analysis of related complexes shows a distorted-square-planar geometry around the palladium(0) center. acs.org

Interactive Table: Selected Synthesized Palladium Complexes with Tolylphosphine Ligands
ComplexPhosphine LigandOther LigandsPalladium Oxidation State
[Pd(1,3-bis(2-methoxyphenyl) thiourea)(PPh₂-p-tolyl)Cl₂]Diphenyl-p-tolylphosphine1,3-bis(2-methoxyphenyl) thiourea, ChlorideII
{Pd[trans-PhCH=CHP(p-tolyl)₃][P(p-tolyl)₃]₂}⁺Br⁻Tri-p-tolylphosphinetrans-PhCH=CHP(p-tolyl)₃, Bromide0
Pd(dba)[P(o-Tol)₃]₂Tris(o-tolyl)phosphinedibenzylideneacetone0
Formation of Cyclopalladated Systems and Higher Order Pd Clusters

The coordination of this compound with palladium can lead to the formation of cyclopalladated systems and higher-order palladium clusters. rsc.org The Herrmann–Beller catalyst, for instance, is a dinuclear palladium complex formed from the reaction of 'Pd(OAc)₂' with P(o-tol)₃. rsc.org This catalyst and its derivatives can act as precursors for the formation of larger palladium clusters, including Pd₄, Pd₆, and Pd₈ species. rsc.org The formation of these higher-order clusters is influenced by the reaction conditions, and the P(o-tol)₃ ligand has been shown to stabilize these larger palladium assemblies. rsc.org Studies have demonstrated that a Pd₄-palladacyclic cluster is a competent precatalyst for Heck reactions. rsc.org The ability of ubiquitous phosphine ligands like P(o-tol)₃ to promote the formation of catalytically active higher-order palladium species challenges the traditional view that such ligands are limited to ligating mononuclear or dinuclear palladium complexes. rsc.org

Influence of Ligand Steric and Electronic Parameters on Palladium Coordination

The steric and electronic properties of phosphine ligands, such as this compound, significantly influence their coordination to palladium and the reactivity of the resulting complexes. The p-tolyl group in this compound introduces moderate electron-donating effects and steric bulk. These characteristics are crucial in stabilizing palladium intermediates and influencing the catalytic cycle. rsc.org

The electron-donating nature of the methyl group on the p-tolyl ring increases the electron density on the phosphorus atom, which in turn enhances the σ-donating ability of the phosphine ligand. evitachem.com This increased electron density at the palladium center can facilitate key steps in catalytic cycles, such as oxidative addition. nih.gov Bulky and electron-rich ligands are known to promote the formation of low-coordinate palladium complexes, which are often the catalytically active species. rsc.orgresearchgate.net

The steric hindrance provided by the p-tolyl group also plays a critical role. Increased steric bulk can favor certain reaction pathways and influence the selectivity of catalytic reactions. researchgate.net For example, in cross-coupling reactions, the steric properties of the phosphine ligand can affect the rates of transmetalation and reductive elimination. nih.gov The balance between steric and electronic effects is crucial for optimizing catalyst performance. d-nb.info While strongly electron-donating or bulky ligands can be beneficial, a moderate combination of these properties, as seen in this compound, often leads to optimal catalytic activity and selectivity. d-nb.info

Table 1: Influence of Ligand Properties on Palladium Coordination
Ligand PropertyEffect on Palladium CoordinationImpact on Catalysis
Electronic Effect (p-tolyl group)Increases electron density on the phosphorus atom, enhancing σ-donation to the palladium center. evitachem.comFacilitates oxidative addition and stabilizes catalytically active species. nih.gov
Steric Effect (p-tolyl group)Introduces steric bulk around the palladium center. Influences reaction selectivity and the rates of transmetalation and reductive elimination. nih.govresearchgate.net

Cobalt Coordination Complexes

Synthesis and Characterization of Cobalt(I) and Cobalt(II) Diphosphine-Ketone Complexes

Cobalt(I) and Cobalt(II) complexes featuring diphosphine-ketone ligands incorporating the this compound moiety have been synthesized and characterized. d-nb.inforesearchgate.net To enhance solubility and provide a useful NMR handle, p-tolyl groups are often used in place of phenyl groups on the phosphine. d-nb.info The synthesis of the diphosphine-ketone ligand, pToldpbp, involves a palladium-catalyzed cross-coupling reaction to create an o-bromo-substituted this compound precursor. d-nb.inforesearchgate.net This precursor then undergoes lithiation and a double nucleophilic substitution. d-nb.info

A Cobalt(II) complex, (pToldpbp)CoCl₂, is formed by reacting pToldpbp with CoCl₂. d-nb.info This complex is paramagnetic, as indicated by the broad signals in its ¹H NMR spectrum and the absence of a ³¹P NMR signal. d-nb.info X-ray crystallography reveals a distorted tetrahedral geometry around the cobalt center, with the two phosphine groups of the ligand and two chloride ions coordinated to the metal. d-nb.infomdpi.com The ketone group in the ligand backbone does not coordinate to the cobalt in the Co(II) complex. d-nb.info

Reduction of the Co(II) complex yields the corresponding Cobalt(I) complex, (pToldpbp)CoCl. d-nb.info This complex is also paramagnetic. d-nb.info In the Co(I) state, the ketone moiety of the ligand can coordinate to the metal center. d-nb.info

Ligand Adaptivity in Cobalt Coordination Environments

The diphosphine-ketone ligand framework demonstrates significant adaptivity in its coordination to cobalt, particularly in response to changes in the metal's oxidation state. d-nb.infonih.gov In the Cobalt(II) complex, (pToldpbp)CoCl₂, the ligand acts as a bidentate phosphine, coordinating to the cobalt center through its two phosphorus atoms while the ketone oxygen remains uncoordinated. d-nb.info The geometry around the Co(II) ion is typically a distorted tetrahedron. d-nb.infomdpi.com

Table 2: Ligand Coordination in Cobalt Complexes
Cobalt Oxidation StateLigand Coordination ModeCoordination Geometry
Co(II)Bidentate (P, P')Distorted Tetrahedral d-nb.infomdpi.com
Co(I)Tridentate (P, O, P')Variable, influenced by ketone coordination d-nb.info

Ruthenium Coordination Complexes

Spectroscopic Insights into Ruthenium(II) Phosphine Complexes

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide valuable insights into the structure and bonding of Ruthenium(II) complexes containing this compound ligands. ubc.canih.gov

³¹P NMR spectroscopy is a powerful tool for characterizing these complexes. ubc.carsc.org The chemical shift of the phosphorus nucleus is sensitive to its coordination environment, including the nature of the other ligands and the geometry of the complex. uio.no For instance, in Ru(II) complexes of the type RuCl₂(P-N)(PR₃), where PR₃ can be a triarylphosphine like tri-p-tolylphosphine, the ³¹P chemical shift has been shown to correlate with the Ru-P bond distance. uio.no Changes in the electronic properties of the co-ligands can influence this bond length and, consequently, the ³¹P chemical shift. uio.no

¹H NMR spectroscopy provides information about the protons in the complex, including the characteristic signals for the p-tolyl methyl groups of the this compound ligand. rsc.orgacs.org These signals can be used to confirm the presence of the ligand and to study the symmetry of the complex. acs.org

Infrared (IR) spectroscopy can be used to identify characteristic vibrational modes of the ligands. nih.govub.edu For example, the stretching frequencies of other ligands in the complex, such as carbonyl (CO) or hydride (Ru-H) groups, can provide information about the electronic environment at the ruthenium center, which is influenced by the phosphine ligand. researchgate.netrsc.org

Table 3: Spectroscopic Data for Ruthenium(II) Phosphine Complexes
Spectroscopic TechniqueObserved FeatureInterpretation
³¹P NMRChemical shift correlation with Ru-P bond distance. uio.noProvides insight into the electronic and steric environment of the phosphorus atom. uio.no
¹H NMRCharacteristic signals for p-tolyl methyl protons. rsc.orgacs.orgConfirms ligand presence and provides information on complex symmetry. acs.org
IR SpectroscopyShifts in vibrational frequencies of co-ligands (e.g., ν(CO)). researchgate.netIndicates changes in the electronic properties of the ruthenium center due to phosphine coordination. researchgate.netrsc.org
Impact of Ancillary Ligands on Phosphorus Chemical Shifts

The ³¹P Nuclear Magnetic Resonance (NMR) chemical shift is an exceptionally sensitive probe of the electronic environment around the phosphorus atom in phosphine ligands. In coordination complexes of this compound, the nature of the other ligands attached to the metal center—known as ancillary ligands—has a profound impact on the observed ³¹P chemical shift. This sensitivity allows for detailed investigation of the electronic structure and bonding within the complex. nih.gov

Research on analogous ruthenium(II) phosphine complexes demonstrates that the ³¹P chemical shift is highly responsive to changes in the coordination sphere. researchgate.netuio.no Studies on complexes of the type RuCl₂(P-N)(PR₃)(L), where PR₃ is a phosphine like tri-p-tolylphosphine and L is a variable sixth ligand, have shown a distinct correlation between the electronic properties of L and the phosphorus chemical shift. nih.gov Specifically, the σ-donating strength of the ancillary ligand L directly influences the electronic properties at the phosphorus center of the phosphine ligand. researchgate.netuio.no

Density Functional Theory (DFT) calculations and Natural Chemical Shift (NCS) analyses reveal that as the σ-donating ability of the ancillary ligand L increases, it influences the Ru-P bond distance and the electronic shielding at the phosphorus nucleus. researchgate.netuio.no This effect is transmitted through the metal's d-orbitals. A stronger σ-donating ancillary ligand can lead to a decrease in the Ru-P bond length, which in turn results in an increase (a downfield shift) in the ³¹P chemical shift. nih.gov This relationship underscores how ancillary ligands modulate the electronic structure of the entire complex, with ³¹P NMR serving as a precise reporter of these changes.

Table 1: Predicted Influence of Ancillary Ligand (L) σ-Donating Strength on ³¹P NMR Chemical Shifts in a Hypothetical Ru(II)-Phenyldi-p-tolylphosphine Complex.
Ancillary Ligand (L)Relative σ-Donating StrengthPredicted Effect on Ru-P BondPredicted ³¹P Chemical Shift Trend
COWeak σ-donor, Strong π-acceptorLengthenedUpfield Shift (Lower ppm)
N₂Very Weak σ-donorRelatively LongerMore Upfield Shift
H₂OModerate σ-donorIntermediateIntermediate
CH₃SHStronger σ-donorShorterDownfield Shift (Higher ppm)
NO⁺Strong σ-donorShortenedMore Downfield Shift

Gold Nanocluster Functionalization

The functionalization of gold nanoclusters with organic ligands is a critical strategy for controlling their size, stability, and reactivity. Phosphine ligands, including this compound, are particularly effective capping agents due to the strong, covalent nature of the gold-phosphorus bond. These ligands form a protective shell around the gold core, preventing aggregation and enabling the isolation of atomically precise nanoclusters. researchgate.netresearchgate.net

The stability and reactivity of gold nanoclusters are intrinsically linked to the electronic and steric properties of their surface ligands. For phosphine ligands like this compound, the presence of para-methyl groups on the tolyl rings makes the phosphorus atom more electron-rich compared to the unsubstituted triphenylphosphine (B44618). This increased electron density enhances the σ-donation from the phosphorus to the gold atom, resulting in a stronger gold-phosphorus bond and consequently, greater stability for the functionalized nanocluster. nih.gov

Ligand exchange reactions are fundamental processes in the synthesis and modification of functionalized gold nanoclusters. researchgate.net The steric profile of a phosphine ligand plays a pivotal role in the dynamics of these exchange reactions. Research using electrospray ionization mass spectrometry to study ligand exchange on Au₈L₇²⁺ clusters provides clear insights into these steric effects. researchgate.netnih.gov

In these studies, tri(p-tolyl)phosphine, which is sterically and electronically similar to this compound, was shown to exchange efficiently with triphenylphosphine ligands on the surface of gold clusters. researchgate.netnih.gov In fact, tri(p-tolyl)phosphine could fully replace all seven triphenylphosphine ligands on the Au₈L₇²⁺ cluster. nih.gov This contrasts sharply with the behavior of tri(o-tolyl)phosphine, where the methyl groups are in the ortho position. The significant steric hindrance from the ortho-methyl groups severely impedes the ligand's ability to approach and bind to the gold core, resulting in a lack of observable ligand exchange. researchgate.netnih.gov These findings demonstrate that the positioning of substituents on the aryl rings is a critical factor governing the accessibility of the phosphorus donor atom and the feasibility of ligand exchange on sterically crowded gold nanocluster surfaces.

Table 2: Steric Influence of Tolyl-Phosphine Isomers on Ligand Exchange Efficiency with PPh₃ on Au₈(PPh₃)₇²⁺ Clusters.
Incoming LigandMethyl Group PositionRelative Steric HindranceObserved Exchange Efficiency
Tri(o-tolyl)phosphineorthoHighNo exchange observed researchgate.netnih.gov
Tri(m-tolyl)phosphinemetaModerateEfficient exchange (up to 6 ligands) nih.gov
Tri(p-tolyl)phosphineparaLowHighly efficient (all 7 ligands) researchgate.netnih.gov
Role of Phosphine Ligands in Gold Cluster Stability and Reactivity

Theoretical Aspects of Ligand-Metal Interactions

Computational Approaches to Bonding and Electronic Structure in Complexes

Computational chemistry provides powerful tools for elucidating the intricate details of bonding and electronic structure in transition metal complexes containing this compound. Density Functional Theory (DFT) is a widely used method to model the geometry, bond energies, and electronic properties of these systems with a high degree of accuracy. nih.govresearchgate.net

Theoretical investigations into related phosphine complexes have successfully reproduced experimental data, such as ³¹P NMR chemical shifts, and provided deep molecular-level insights. researchgate.netnih.gov A key technique often paired with DFT is the Natural Bonding Orbital (NBO) analysis. uio.no NBO analysis translates the complex quantum mechanical wavefunction into a more intuitive chemical picture of localized bonds, lone pairs, and orbital interactions. researchgate.net For a this compound complex, NBO analysis can quantify the σ-donor and π-acceptor characteristics of the ligand. It details the donation of electron density from the phosphorus lone pair orbital to empty metal d-orbitals (σ-donation) and the back-donation from filled metal d-orbitals into the antibonding σ* orbitals of the P-C bonds (π-acceptance). These computational approaches have been instrumental in explaining how factors like the nature of ancillary ligands or the geometry of the complex influence the strength and character of the metal-phosphorus bond. researchgate.netuio.no

Ligand Field Theory and Molecular Orbital Analysis in Coordination

Ligand Field Theory (LFT) and the more comprehensive Molecular Orbital (MO) Theory are essential frameworks for describing the electronic structure and bonding in coordination compounds. scribd.comdalalinstitute.com LFT, an extension of crystal field theory, incorporates the covalent nature of metal-ligand bonds by considering the overlap of ligand and metal orbitals. scribd.com

In a complex containing this compound, the primary interaction is the formation of a coordinate covalent bond through the overlap of the phosphorus atom's lone pair orbital with a suitable empty hybrid or d-orbital on the metal center. dalalinstitute.com According to MO theory, this interaction leads to the formation of a low-energy bonding molecular orbital (σ) and a high-energy antibonding molecular orbital (σ*). libretexts.org The two electrons from the phosphine's lone pair occupy the σ bonding orbital, stabilizing the complex.

The energy of the metal's d-orbitals is significantly affected by the surrounding ligands. In an octahedral complex, for instance, the d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dz², dx²-y²). libretexts.org The this compound ligand, being a strong σ-donor, interacts strongly with the metal's eg* orbitals (in an octahedral field), pushing them to higher energy and increasing the ligand field splitting energy (Δo). scribd.com MO analysis further reveals how ancillary ligands can modulate this picture; a strong σ-donating ancillary ligand can raise the energy of all d-orbitals, which in turn affects the energy gap between the frontier molecular orbitals and influences the complex's reactivity and spectroscopic properties. researchgate.netuio.no

Catalytic Activity and Mechanistic Pathways

Homogeneous Catalysis with Phenyldi-p-tolylphosphine Ligands

Rhodium-catalyzed hydrosilylation of ketones and ketimines has been shown to be significantly enhanced by the use of bowl-shaped phosphine (B1218219) (BSP) ligands compared to conventional phosphines like triphenylphosphine (B44618). This rate enhancement is attributed to the unique structure of BSP ligands, which facilitates the formation of a highly active mono(phosphine) rhodium species. For instance, in the hydrosilylation of cyclohexanone (B45756) with HSiMe2Ph, the use of a BSP ligand resulted in a 97% yield, a dramatic improvement over the 40% yield obtained with a non-bowl-shaped analogue. The efficiency of these reactions is also dependent on the nature of the silane (B1218182) and the ketone substrate.

Cobalt complexes with diphosphine-ketone ligands, such as those derived from p-tolyldpbp, have also been investigated for the hydrosilylation of alkenes and ketones. A Co(I) complex of the pToldpbp ligand proved to be an effective precatalyst for the hydrosilylation of 1-octene (B94956) with phenylsilane, achieving an 84% yield of octylphenylsilane under mild, solvent-free conditions. researchgate.net This cobalt system also showed excellent activity for the hydrosilylation of allylbenzene (B44316) (84% yield) and acetophenone (B1666503) (>99% yield), though it was less effective for styrene (B11656) hydrosilylation. researchgate.net

Table 1: Efficiency of this compound and its Derivatives in Hydrosilylation Reactions

Catalyst System Substrate Silane Yield (%) Reference
[RhCl(C2H4)2]2 / BSP ligand Cyclohexanone HSiMe2Ph 97
[RhCl(C2H4)2]2 / non-bowl-shaped analogue Cyclohexanone HSiMe2Ph 40
(pToldpbp)CoCl 1-Octene Phenylsilane 84 researchgate.net
(pToldpbp)CoCl Allylbenzene Phenylsilane 84 researchgate.net
(pToldpbp)CoCl Acetophenone Phenylsilane >99 researchgate.net

A silver-catalyzed phosphonation of 2-aryloxazolines has been developed, providing highly regioselective access to para-phosphonation products. rsc.org This cross-dehydrogenation coupling reaction proceeds via a radical pathway and demonstrates good functional group tolerance. rsc.org For example, the reaction of 2-phenyl-4,4-dimethyl-4,5-dihydrooxazole with di-p-tolylphosphine (B91435) oxide in the presence of a silver catalyst and K2S2O8 as an oxidant afforded the para-phosphonated product in good yield. rsc.org The scope of this reaction extends to various substituted 2-aryloxazolines and diarylphosphine oxides, including those with electron-donating and electron-withdrawing groups. rsc.org For instance, phenyl(p-tolyl)phosphine oxide and phenyl(m-tolyl)phosphine oxide react with 2-aryloxazolines to give the corresponding phosphine oxide products with three different aryl groups in yields ranging from 59-71%. rsc.org

In a transition-metal-free approach, the vinylation of phosphine oxides, including phenyl(p-tolyl)phosphine oxide, has been achieved using vinylbenziodoxolones (VBX). researchgate.netrsc.org This method provides alk-1-enyl phosphine oxides with complete chemo- and regioselectivity under mild conditions. researchgate.netrsc.org The reaction of phenyl(p-tolyl)phosphine oxide with VBX proceeds in good to high yields. rsc.org

Palladium complexes with ligands such as P(o-tolyl)3 are widely used in cross-coupling reactions. acs.org The Herrmann–Beller palladacycle, formed from Pd(OAc)2 and P(o-tolyl)3, is a common precatalyst. acs.org The mechanism of these reactions can be complex, potentially involving both mononuclear Pd species and Pd nanoparticles acting as reservoirs for the active Pd(0) catalyst. acs.org In Suzuki-Miyaura cross-coupling reactions, the efficiency of the palladium-based catalyst is influenced by the nature of the phosphine ligand, the solvent, and the reactivity of the aryl halides. mdpi.com While phosphine-based ligands are common, other ligand types have also been successfully employed. uwindsor.ca

The use of palladium on magnetic supports has also been explored for Suzuki-Miyaura cross-coupling reactions, offering simplified catalyst isolation and recycling. mdpi.com

Tertiary phosphines, including tri-n-butylphosphine and triphenylphosphine, have been shown to catalyze the vicinal bis-addition of diaryl phosphine oxides to electron-deficient alkynes. researchgate.net This reaction, proceeding through a tandem α-umpolung/β-Michael addition, offers a metal-free method for the synthesis of bisphosphine oxides with high atom economy and selectivity. researchgate.net The phosphine-catalyzed addition of di(p-tolyl)phosphine oxide to methyl propiolate is a known example of this type of transformation. researchgate.net

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Heck)

Asymmetric Catalysis and Enantioselective Transformations

The development of chiral phosphines is crucial for enantioselective organic transformations. scholaris.ca Chiral β-aminophosphines possessing various diarylphosphino moieties have been synthesized and employed as ligands in transition metal-catalyzed enantioselective reactions. scholaris.carsc.org These syntheses often utilize phosphine oxides as "masked" phosphine equivalents to facilitate purification. scholaris.ca

P-chiral phosphine ligands, where the chirality resides at the phosphorus atom, have been synthesized via stereospecific removal of a borane (B79455) group from chiral phosphine-borane precursors. nih.gov These conformationally rigid and electron-rich ligands have demonstrated excellent enantioselectivity and high catalytic activity in various asymmetric reactions. nih.gov

The synthesis of P-chiral triaryl phosphine oxides has been achieved through the chemo-enzymatic desymmetrization of pro-chiral phosphine oxides. liverpool.ac.uk These chiral phosphine oxides can then be reduced to the corresponding P-chiral phosphines with minimal loss of enantiomeric excess. liverpool.ac.uk

Table 2: Chemical Compounds Mentioned

Compound Name
(pToldpbp)CoCl
1-Octene
2-phenyl-4,4-dimethyl-4,5-dihydrooxazole
Acetophenone
Allylbenzene
Di-p-tolylphosphine oxide
HSiMe2Ph
K2S2O8
Methyl propiolate
P(o-tolyl)3
Palladacycle
Pd(OAc)2
This compound
Phenylsilane
Phenyl(p-tolyl)phosphine oxide
Styrene
Tri-n-butylphosphine
Triphenylphosphine

Chiral this compound Derivatives in Asymmetric Synthesis

Mechanistic Elucidation of Catalytic Cycles

The mechanism of the silver-catalyzed para-selective phosphonation of 2-aryloxazolines with di-p-tolylphosphine oxide is believed to proceed through a radical pathway. rsc.orgresearchgate.net Mechanistic studies support the formation of a phosphorus-centered radical as a key intermediate in this cross-dehydrogenation coupling reaction. rsc.org

A plausible mechanism begins with the oxidation of Ag(I) to Ag(II) by the strong oxidant, potassium persulfate (K₂S₂O₈). The highly reactive Ag(II) species can then oxidize the di-p-tolylphosphine oxide. This oxidation process generates a key phosphorus-centered radical. researchgate.net This radical species is then proposed to engage in the C-H functionalization of the 2-aryloxazoline substrate, leading to the observed para-selective C-P bond formation. rsc.orgresearchgate.net This radical-mediated pathway explains the high regioselectivity observed and is a distinct mechanism from the organometallic cycles typical of palladium catalysis.

In palladium-catalyzed reactions where this compound would act as a ligand, the activation of the palladium(II) precatalyst to a catalytically active palladium(0) species is a critical step. While specific studies detailing the activation pathway with this compound are not prevalent, the general mechanism is well-understood from studies with analogous phosphine ligands like triphenylphosphine and tri(o-tolyl)phosphine. nih.govacs.orgresearchgate.net

Typically, the Pd(II) precatalyst, often in the form of Pd(OAc)₂ or a palladacycle, undergoes reduction in the presence of the phosphine ligand and a reducing agent (which can be a substrate, base, or solvent) to form a Pd(0) species. researchgate.netacs.org A crucial aspect of this process is the formation of a monoligated Pd(0) complex, L₁Pd(0), which is widely considered the most active catalytic species in cross-coupling cycles. nih.govcsic.es The bulky nature of many tertiary phosphine ligands, including this compound, facilitates the dissociation of additional ligands to generate this coordinatively unsaturated and highly reactive 12-electron species. nih.govscbt.com This L₁Pd(0) intermediate readily participates in the oxidative addition step with the substrate (e.g., an aryl halide), initiating the catalytic cycle. nih.govchemrxiv.org

In the context of Hirao couplings using di-p-tolylphosphine oxide as a substrate, investigations into the generation of the plausible Pd(0) active species from Pd(II) precatalysts have been conducted. researchgate.netresearchgate.net For instance, the deprotonation of a (HO)R₂P→Pd(II)Cl₂←NHC type precatalyst, followed by reduction with an alkoxide, is proposed to form the active Pd(0) species. researchgate.net The complexity of these activation pathways is highlighted by studies on related systems, such as those involving P(o-tolyl)₃, where a "cocktail" of active species, including mononuclear Pd(0), Pd(II), and even palladium nanoparticles, can be generated depending on the reaction conditions. acs.orgresearchgate.net

The reactivity and selectivity of a metal catalyst are profoundly influenced by the electronic and steric properties of its ligands. This compound possesses distinct characteristics that modulate the behavior of a metal center throughout a catalytic cycle.

Electronic Effects: The two p-tolyl groups on the phosphorus atom exert an electron-donating effect due to the methyl substituents in the para position. This increases the electron density on the phosphorus atom, making the ligand a stronger σ-donor compared to triphenylphosphine. When coordinated to a metal like palladium, this enhanced σ-donation increases the electron density at the metal center. This, in turn, can accelerate the rate of oxidative addition, a key step in many cross-coupling reactions, and can also influence the rate of reductive elimination. nih.govscbt.com The electronic properties of phosphine ligands are often quantified by the Tolman electronic parameter (TEP), which is determined by measuring the ν(CO) stretching frequencies of LNi(CO)₃ complexes. umb.edu A lower frequency indicates a more electron-donating ligand.

Steric Effects: this compound is a sterically demanding ligand. scbt.com The steric bulk is primarily defined by the Tolman cone angle (θ), which quantifies the physical space occupied by a ligand around the metal center. umb.educmu.educore.ac.uk Bulkier ligands favor the formation of low-coordinate metal complexes, which are often more catalytically active. nih.govumb.edu For example, steric hindrance between ligands promotes the dissociation of a ligand from a complex like L₂Pd(0) to form the highly reactive monoligated L₁Pd(0) species. nih.gov Furthermore, the steric environment created by the ligand around the metal center can control substrate approach and influence the geometry of transition states, thereby dictating the regioselectivity or enantioselectivity of a reaction. scbt.com In reductive elimination, the steric bulk of the phosphine ligand can facilitate the expulsion of the product by increasing steric crowding in the transition state. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable method for probing the molecular structure of phenyldi-p-tolylphosphine in solution. By analyzing the magnetic properties of atomic nuclei, detailed information about the connectivity and chemical environment of atoms within the molecule can be obtained.

The structural characterization of this compound and its complexes is routinely achieved through a combination of ¹H, ¹³C, and ³¹P NMR spectroscopy. Each of these nuclei provides a unique window into the molecular architecture.

In the ¹H NMR spectrum of this compound, the aromatic protons typically appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The methyl protons of the two p-tolyl groups give rise to a characteristic singlet peak around δ 2.2-2.3 ppm. sid.ir

The ¹³C NMR spectrum provides further detail on the carbon framework. For a this compound-borane complex, characteristic signals have been reported, including the methyl carbons at approximately δ 21.4 ppm. sid.ir The aromatic carbons exhibit a series of signals, with their chemical shifts and coupling to the phosphorus nucleus (J-coupling) providing valuable structural information. For instance, in the borane (B79455) adduct, the carbon atoms of the tolyl groups show distinct signals at δ 141.6 ppm (d, J = 2.6 Hz), δ 133.1 ppm (d, J = 10.0 Hz), and δ 129.5 ppm (d, J = 10.5 Hz), while the phenyl group carbons appear at δ 133.0 ppm (d, J = 9.7 Hz), δ 131.0 ppm (d, J = 2.6 Hz), and δ 128.6 ppm (d, J = 9.9 Hz). sid.ir

³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds. huji.ac.il For free this compound, the ³¹P NMR spectrum exhibits a singlet at approximately -5.9 ppm. sid.ir Upon coordination to a metal center or formation of an adduct, this chemical shift can change significantly. For example, the ³¹P NMR signal for this compound-borane appears as a doublet at δ 20.1 ppm with a coupling constant (J) of 72.9 Hz due to the interaction with the boron atom. sid.ir This downfield shift is indicative of the phosphorus atom's involvement in bonding. In metal complexes, the ³¹P chemical shift provides insights into the nature of the metal-phosphorus bond. uio.no

Table 1: Representative NMR Data for this compound and its Borane Adduct in CDCl₃

CompoundNucleusChemical Shift (δ, ppm)Coupling Constant (J, Hz)
This compound³¹P-5.9-
This compound-borane¹H7.41-7.21 (m, aromatic), 7.06 (d, aromatic), 2.21 (s, CH₃)J = 7.8 (aromatic)
¹³C141.6 (d), 133.1 (d), 129.5 (d), 133.0 (d), 131.0 (d), 129.1 (d), 128.6 (d), 125.8 (d), 21.4 (s)J = 2.6, 10.0, 10.5, 9.7, 2.6, 51.0, 9.9, 59.8
³¹P20.1 (d)J = 72.9
Data sourced from reference sid.ir.

Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating the dynamic processes that molecules undergo in solution, such as conformational changes and ligand exchange. numberanalytics.com These studies are crucial for understanding the lability of this compound ligands in metal complexes.

Research on silver(I) complexes with a heteroditopic ligand incorporating a di(p-tolyl)phosphine moiety has shown that these complexes are dynamic in solution at room temperature. marquette.educore.ac.uk This suggests that the phosphine (B1218219) ligand may be involved in exchange processes, which can be monitored by variable-temperature NMR experiments. As the temperature is changed, the rate of the dynamic process can be influenced, leading to observable changes in the NMR spectrum, such as the broadening and coalescence of signals. numberanalytics.com

In the context of catalysis, the lability of phosphine ligands is a critical factor. Dynamic ligand exchange allows for the creation of vacant coordination sites on the metal center, which are often necessary for catalytic activity. nih.gov For instance, studies on platinum(I) complexes have utilized multinuclear variable temperature NMR to investigate the intramolecular exchange of phosphorus atoms, revealing that the process is influenced by the nature of the diphosphine ligand. core.ac.uk While specific DNMR studies focused solely on this compound are not extensively detailed in the provided context, the behavior of structurally similar phosphine ligands suggests that it would exhibit rich dynamic behavior in its metal complexes, a key aspect of its utility in coordination chemistry and catalysis. marquette.educore.ac.uknih.gov

Application of <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR in Structural Analysis

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for crystalline compounds by mapping the electron density of the atoms in three-dimensional space. uhu-ciqso.es

In this complex, the palladium(II) ion is in a slightly distorted square-planar geometry. The key bond lengths are a Pd—Br distance of 2.4266(2) Å and a Pd—P distance of 2.3462(5) Å. The P—Pd—Br bond angle is 93.528(12)°. nih.gov The C-P-C bond angles within the phosphine ligand are typically in the range of 102–105°, which is a critical parameter in ligand design. The crystal structure of silver(I) trifluoromethanesulfonate (B1224126) complexes with heteroditopic ligands containing a di(p-tolyl)phosphine group has also been reported, revealing the formation of cyclic dimeric dications in the solid state. marquette.eduresearchgate.net

Table 2: Selected Crystallographic Data for trans-Dibromidobis[diphenyl(p-tolyl)phosphine]palladium(II)

ParameterValue
Chemical Formula[PdBr₂(C₁₉H₁₇P)₂]
Crystal SystemTriclinic
Space GroupP-1
a (Å)10.0321(4)
b (Å)10.0521(4)
c (Å)10.2967(4)
α (°)70.876(2)
β (°)68.288(2)
γ (°)60.312(2)
Volume (ų)824.54(6)
Z1
Pd—Br bond length (Å)2.4266(2)
Pd—P bond length (Å)2.3462(5)
P—Pd—Br bond angle (°)93.528(12)
Data sourced from reference nih.gov.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is widely used for the characterization of organometallic and coordination compounds.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large, thermally labile molecules such as metal-phosphine complexes. uvic.canih.gov It allows for the gentle transfer of ions from solution into the gas phase, often preserving the integrity of the coordination complex.

ESI-MS has been effectively used to probe the solution structures of silver(I) complexes containing a di(p-tolyl)phosphine moiety. marquette.edu This technique can identify the various species present in solution, including monomeric and oligomeric complexes, providing valuable information that complements NMR data. For example, in the study of cobalt(II) complexes with a diphosphine-ketone ligand derived from a this compound precursor, ESI-MS was used to identify a key dimeric species with a silver adduct, showing a peak at m/z 1319.3529, which corresponded to the [2M + Ag]⁺ ion. d-nb.info

Furthermore, ESI-MS is instrumental in studying ligand exchange reactions. The exchange of tri(p-tolyl)phosphine onto gold clusters has been monitored using this technique, highlighting the importance of steric and electronic effects on the coordination behavior of phosphine ligands. These examples underscore the utility of ESI-MS in characterizing the composition and solution behavior of complexes containing this compound and related ligands. researchgate.netresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful analytical technique that provides information about the molecular structure, bonding, and functional groups present in a molecule. By measuring the interaction of infrared (IR) radiation with a sample, a spectrum is generated that reveals the characteristic vibrational frequencies of the molecule's constituent bonds. In the context of organophosphorus compounds like this compound, vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is an indispensable tool for structural elucidation and quality control.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups in a molecule. The absorption of infrared radiation by this compound induces vibrations in its chemical bonds, such as stretching and bending. Each type of bond and functional group absorbs at a characteristic frequency, resulting in a unique spectral fingerprint that allows for detailed structural analysis.

The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrations of its constituent phenyl, p-tolyl, and phosphorus-carbon bonds. The key functional groups and their expected vibrational frequencies are detailed below:

Aromatic C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds on the phenyl and p-tolyl rings typically appear in the region of 3100-3000 cm⁻¹. These are often sharp, medium-to-weak intensity bands.

Aliphatic C-H Stretching: The methyl group (–CH₃) on the p-tolyl moieties gives rise to characteristic symmetric and asymmetric stretching vibrations. These are expected in the 2980-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings result in a series of sharp bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the aromatic rings can influence the exact position and intensity of these bands.

P-C (Aromatic) Stretching: The stretching vibration of the phosphorus-carbon bond is a key diagnostic feature for phosphines. For mixed aryl phosphines, including diphenyl(p-tolyl)phosphine, characteristic absorption bands for the P-C (aromatic) bond are observed in the frequency range of 1440–1430 cm⁻¹ and near 1100 cm⁻¹ nih.gov.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur in the fingerprint region (below 1500 cm⁻¹). The out-of-plane bending vibrations are particularly useful for confirming the substitution pattern of the aromatic rings. For the monosubstituted phenyl group, strong absorptions are expected around 740-700 cm⁻¹ and 690 cm⁻¹. For the 1,4-disubstituted (para) tolyl groups, a characteristic strong band is expected in the 840-800 cm⁻¹ region.

Methyl C-H Bending: The symmetric and asymmetric bending (scissoring) vibrations of the methyl groups on the p-tolyl rings are expected around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.

The following interactive data table provides a summary of the expected characteristic FT-IR absorption bands for this compound, based on data from closely related compounds such as tri-p-tolylphosphine (B94635) and general spectroscopic correlation tables nih.gov.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3055 - 3000Medium - WeakAromatic C-H Stretch
2920 - 2860Medium - WeakMethyl C-H Stretch (from tolyl group)
1595 - 1585MediumAromatic C=C Ring Stretch
1480 - 1470MediumAromatic C=C Ring Stretch
1440 - 1430Medium - StrongP-C (Aromatic) Stretch
1190 - 1180StrongAromatic C-H In-plane Bend
1100 - 1090StrongP-C (Aromatic) Stretch
820 - 800StrongAromatic C-H Out-of-plane Bend (p-disubstitution)
750 - 730StrongAromatic C-H Out-of-plane Bend (monosubstitution)
700 - 680StrongAromatic C-H Out-of-plane Bend (monosubstitution)

Research findings on related triarylphosphine complexes have demonstrated the utility of FT-IR in confirming the coordination of the phosphine ligand to a metal center researchgate.net. Upon coordination, shifts in the P-C stretching frequencies and other ligand-based vibrations can be observed, providing insight into the nature of the metal-ligand bond. While detailed vibrational analysis through computational methods for this compound itself is not widely published, studies on similar phosphine-borane adducts have shown good agreement between experimental and density functional theory (DFT) calculated spectra, allowing for precise assignment of vibrational modes, including the crucial P-C stretches mst.edu. These computational approaches, when applied to this compound, would be expected to provide a highly detailed and accurate assignment of its vibrational spectrum.

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